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2-Oxaspiro[3.5]nonane-7-

methanamine

Cat. No.: B1375388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical

properties, and potential applications of 2-Oxaspiro[3.5]nonane-7-methanamine. This

spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery due to

its unique three-dimensional structure. This document summarizes its known properties and

provides a generalized framework for its synthesis and characterization. All quantitative data is

presented in structured tables, and a conceptual experimental workflow is visualized.

Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry as they offer a

departure from traditional flat, aromatic structures, leading to compounds with improved

physicochemical properties and novel biological activities. 2-Oxaspiro[3.5]nonane-7-
methanamine, with its oxetane and cyclohexane rings sharing a single carbon atom, presents

a unique conformational rigidity that can be exploited in the design of new therapeutic agents.

This guide aims to consolidate the available information on this compound to aid researchers in

its application.
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The fundamental structural and identifying information for 2-Oxaspiro[3.5]nonane-7-
methanamine is summarized below.

Identifier Value Source(s)

IUPAC Name
(2-Oxaspiro[3.5]nonan-7-

yl)methanamine
[1][2]

CAS Number 1256667-38-5 [1][2][3]

Molecular Formula C₉H₁₇NO [1][2]

Canonical SMILES NCC1CCC2(CC1)COC2 [2]

InChI Key
FUZYOWNKZDPRNX-

UHFFFAOYSA-N
[1][2]

Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. It is important

to note that detailed experimental data for this specific compound is not widely available in

published literature; some values may be predicted.

Property Value Source(s)

Molecular Weight 155.24 g/mol [1]

Purity
Typically ≥95% (commercial

grade)
[1]

Appearance Solid (predicted) [4]

XlogP (predicted) 0.3 [5]

Synthesis and Characterization: A Conceptual
Framework
While a specific, detailed experimental protocol for the synthesis of 2-Oxaspiro[3.5]nonane-7-
methanamine is not readily available in the peer-reviewed literature, a general synthetic
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strategy can be conceptualized based on the synthesis of similar spirocyclic amines. A

plausible approach would involve the reductive amination of a corresponding ketone precursor,

2-Oxaspiro[3.5]nonan-7-one.

Hypothetical Experimental Protocol: Reductive
Amination
Objective: To synthesize 2-Oxaspiro[3.5]nonane-7-methanamine from 2-Oxaspiro[3.5]nonan-

7-one.

Materials:

2-Oxaspiro[3.5]nonan-7-one

Ammonia (or an ammonium salt such as ammonium acetate)

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

Anhydrous methanol or ethanol

Diethyl ether or ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Hydrochloric acid (for salt formation, if desired)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-Oxaspiro[3.5]nonan-7-one (1.0 eq) and

an excess of the ammonia source (e.g., ammonium acetate, 5-10 eq) in anhydrous methanol

under an inert atmosphere (e.g., nitrogen or argon).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g.,

sodium cyanoborohydride, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below

10 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under

reduced pressure to remove the bulk of the methanol. Partition the residue between ethyl

acetate and a saturated aqueous solution of sodium bicarbonate.

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Further Purification: The crude amine can be further purified by column chromatography on

silica gel or by distillation under reduced pressure. Alternatively, the amine can be converted

to its hydrochloride salt by treatment with HCl in ether for easier handling and purification by

recrystallization.

Characterization
The structure and purity of the synthesized 2-Oxaspiro[3.5]nonane-7-methanamine would be

confirmed using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm

the chemical structure by showing the expected signals and multiplicities for the protons and

carbons in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular

weight and elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for

the N-H stretches of the primary amine and the C-O stretch of the oxetane ring.
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Biological and Medicinal Chemistry Context
While specific biological targets for 2-Oxaspiro[3.5]nonane-7-methanamine are not yet

identified in the public domain, the broader class of spirocyclic amines has shown promise in

drug discovery. The rigid, three-dimensional nature of the spirocyclic core can lead to

enhanced binding affinity and selectivity for biological targets compared to more flexible, linear,

or planar analogs.

Potential areas of investigation for this compound and its derivatives include:

G-Protein Coupled Receptors (GPCRs): Derivatives of similar azaspiro[3.5]nonanes have

been investigated as GPR119 agonists.[6]

Ion Channels: The amine functionality and spirocyclic structure could lead to interactions with

various ion channels.

Enzyme Inhibitors: The scaffold can be functionalized to target the active sites of various

enzymes.

Visualized Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis and characterization

of 2-Oxaspiro[3.5]nonane-7-methanamine.
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Conceptual Synthesis and Characterization Workflow
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Caption: Conceptual workflow for the synthesis and characterization of 2-
Oxaspiro[3.5]nonane-7-methanamine.

Conclusion
2-Oxaspiro[3.5]nonane-7-methanamine is a promising, yet underexplored, building block for

medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the

development of novel therapeutics. While detailed experimental data is currently sparse in the

public domain, this guide provides the foundational knowledge of its structure and properties,

along with a conceptual framework for its synthesis and characterization, to facilitate its use in

research and drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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